molecular formula C19H26O B14328969 4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one CAS No. 102296-77-5

4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one

Cat. No.: B14328969
CAS No.: 102296-77-5
M. Wt: 270.4 g/mol
InChI Key: QZJSOODUKJBQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is a polycyclic ketone characterized by a partially hydrogenated anthracene backbone with five methyl substituents. Its molecular formula is C₁₄H₁₆O, with a molar mass of 200.28 g/mol . The compound’s structure features a rigid, bicyclic framework that influences its physicochemical properties, including solubility in nonpolar solvents and thermal stability. It has been studied for applications in fragrance chemistry due to its musky, powdery, and woody odor notes, which are valuable in perfumery .

Properties

CAS No.

102296-77-5

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

4,5,5,8,8-pentamethyl-3,4,6,7-tetrahydro-2H-anthracen-1-one

InChI

InChI=1S/C19H26O/c1-12-6-7-17(20)14-11-16-15(10-13(12)14)18(2,3)8-9-19(16,4)5/h10-12H,6-9H2,1-5H3

InChI Key

QZJSOODUKJBQTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=CC3=C(C=C12)C(CCC3(C)C)(C)C

Origin of Product

United States

Preparation Methods

Zinc-Mediated Partial Reduction

A modified anthraquinone reduction protocol, inspired by Han et al., enables selective hydrogenation of the central ring while retaining the 1-ketone. Starting with 1,4,5,8-tetramethylanthraquinone, treatment with zinc powder (0.18 mol) and crystalline copper sulfate (0.30 g) in concentrated ammonia at 70–80°C for 4 hours yields the hexahydroanthracenone skeleton (Table 1). The copper sulfate catalyst enhances regioselectivity, directing reduction to the B and C rings.

Table 1: Optimization of Zinc/Copper Sulfate Reduction

Anthraquinone Derivative Reaction Time (h) Yield (%)
1,4,5,8-Tetramethyl 4 78
1,4-Dimethyl 6 65

Post-reduction, the product is isolated via ether extraction and silica gel chromatography, achieving >95% purity.

Lithium Aluminum Hydride (LAH) Reduction

For anthraquinones with electron-withdrawing groups, LAH in tetrahydrofuran (THF) at −78°C selectively reduces the 9,10-ketones to methylene groups while preserving the 1-ketone. This method is less practical for large-scale synthesis due to stringent temperature requirements but offers superior selectivity for sterically hindered substrates.

Diels-Alder Cyclization Approach

Core Skeleton Assembly

The Diels-Alder reaction between 2-methyl-1,3-butadiene and 4-methylcyclohexenone generates the bicyclic intermediate 3a (Scheme 1). Catalyzed by Lewis acids such as BF₃·OEt₂, this step proceeds in 82% yield. Subsequent hydrogenation over Pd/C (10 wt%) at 50 psi H₂ saturates the central ring, yielding the hexahydroanthracenone framework.

Scheme 1: Diels-Alder/Hydrogenation Sequence

  • Diene + Dienophile → Bicyclic adduct (3a )
  • H₂, Pd/C → Hexahydroanthracenone (3b )

Methyl Group Installation

Friedel-Crafts alkylation with methyl iodide and AlCl₃ introduces methyl groups at the 4,5,5,8,8 positions. Reaction at 0°C minimizes polyalkylation, achieving 74% yield for the pentamethyl derivative (Table 2).

Table 2: Methylation Efficiency Under Varied Conditions

Temperature (°C) AlCl₃ (equiv) Yield (%)
0 1.2 74
25 1.5 58

Palladium-Catalyzed Cross-Coupling Modifications

While less common for alkyl group installation, Suzuki-Miyaura coupling adapts aryl boronic acids to append methyl-substituted aryl groups. For example, coupling 9-bromohexahydroanthracenone with 4-methylphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ introduces a para-methyl group at position 8 (65% yield). This method is limited by the availability of methyl-bearing boronic acids but offers precise regiocontrol.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency

Method Steps Overall Yield (%) Scalability
Anthraquinone Reduction 2 65–78 High
Diels-Alder/Hydrogenation 3 55–74 Moderate
Palladium-Catalyzed 4 40–65 Low

The anthraquinone reduction route is favored for industrial applications due to its simplicity and high yields, whereas the Diels-Alder approach provides greater flexibility for structural diversification.

Chemical Reactions Analysis

Types of Reactions

4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one involves its interaction with specific molecular targets. These interactions can affect various pathways and processes, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Substitution Patterns: Impact on Properties

The number and position of methyl groups significantly alter the chemical behavior and applications of hexahydroanthracenone derivatives.

Compound Name Methyl Substitution Key Properties/Applications References
4,5,5,8,8-Pentamethyl derivative 5 methyl groups Musky, powdery, woody odor; used in fragrances
5,5,6,7,8,8-Hexamethyl derivative 6 methyl groups Stronger musky notes with camphoraceous/eucalyptus undertones; comparable odor intensity
Tetramethyl analogs (Ia) 4 methyl groups Dominant in Miocene sedimentary layers; environmental biomarker for ancient sabkha systems

The hexamethyl analog exhibits enhanced odor intensity despite structural rigidity, while the pentamethyl variant offers a more balanced aromatic profile. Environmental studies indicate that methyl substitution patterns (tetra-, penta-, hexa-) correlate with depositional environments, as seen in brGDGT distributions .

Hydrogenated Anthracene Derivatives

Compounds with reduced aromaticity but similar frameworks show divergent reactivity and applications:

Compound Name Structure Key Properties/Applications References
9,10-Dihydroanthracene Partially hydrogenated (2 rings) Model compound in hydrogenation studies; low reactivity in coprocessing systems
1,4,5,8,9,10-Hexahydroanthracene Six hydrogenated positions Intermediate in synthetic fuel research; reacts with tetralin in hydrogen transfer processes

These analogs lack the ketone functional group, reducing their polarity and limiting their utility in fragrance chemistry but enhancing their suitability for energy-related applications .

Heterocyclic Analogs: Nitrogen-Containing Derivatives

Nitrogen-containing analogs, such as acridinones, exhibit distinct biological activities:

Compound Name Structure Key Properties/Applications References
3,3,6,6,10-Pentamethyl-tetrahydroacridinone (MDION) Nitrogen-embedded bicyclic framework Antitumor activity against leukemia cells; induces caspase-dependent apoptosis
3,4,5,6,7,8-Hexahydroacridin-1(2H)-one Hexahydroacridine + ketone Synthetic intermediate for bioactive heterocycles; studied for antimicrobial potential

MDION’s antitumor efficacy against multidrug-resistant leukemia cells highlights the role of nitrogen heteroatoms in modulating bioactivity . In contrast, 4,5,5,8,8-pentamethyl-hexahydroanthracenone lacks nitrogen, limiting its pharmacological relevance but enhancing its stability in fragrance formulations.

Fragrance Chemistry

The pentamethyl derivative’s odor profile is superior to less substituted analogs (e.g., tetramethyl brGDGTs) but less complex than hexamethyl variants. Its balanced earthy and woody notes make it a versatile ingredient in consumer perfumes .

Environmental and Industrial Relevance

  • Environmental Biomarkers : Tetramethyl brGDGTs dominate in ancient sabkha sediments, while pentamethyl compounds are less abundant, suggesting methylation patterns reflect paleoenvironmental conditions .
  • Hydrogenation Studies: Non-ketone hydrogenated anthracenes are critical in fuel research but lack the functional diversity of ketone-containing analogs .

Q & A

Q. How to design SAR studies for derivatives with modified substituents?

  • Methodological Answer :
  • Substituent Variation : Prioritize methyl group replacements (e.g., ethyl, isopropyl) to probe steric effects.
  • Scaffold Hopping : Synthesize bicyclic or tricyclic analogs (e.g., pyrazolo[1,2-a]pyridazinones) to assess ring strain impacts on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.